5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core fused with a (3-fluorophenyl) group and a 3,4-dihydroisoquinoline moiety. The fluorine atom at the phenyl ring may enhance metabolic stability and binding affinity through hydrophobic interactions, while the dihydroisoquinoline fragment could modulate solubility and target engagement .
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS/c21-16-7-3-6-14(10-16)17(18-19(26)25-20(27-18)22-12-23-25)24-9-8-13-4-1-2-5-15(13)11-24/h1-7,10,12,17,26H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOJWWNSJMRYDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC=N5)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step synthetic routes that include the following key steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazol-6-ol Core
The core structure can be synthesized by cyclization reactions involving appropriate thioamide and hydrazine derivatives under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can be carried out on the isoquinoline ring, converting it to tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Sulfoxides and Sulfones: : From oxidation reactions.
Tetrahydroisoquinoline Derivatives: : From reduction reactions.
Variously Substituted Derivatives: : From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Novel Derivatives:
Biology
Biological Activity Screening: : Its unique structure makes it a candidate for screening in various biological assays, including enzyme inhibition studies and receptor binding assays.
Medicine
Potential Therapeutic Agent: : Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry
Material Science: : The compound's stability and reactivity make it a potential candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects is multifaceted:
Molecular Targets: : It can interact with various biological targets, including enzymes and receptors.
Pathways Involved: : It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
- 3-Chlorophenyl Analog : Replacing the 3-fluorophenyl group with 3-chlorophenyl (as in ’s compound) introduces a bulkier, more lipophilic substituent. Chlorine’s stronger electron-withdrawing effect may alter electronic properties and binding kinetics compared to fluorine .
Heterocyclic Modifications
- Piperazine/Piperidine-Containing Derivatives: Compounds with piperazine (e.g., ) or piperidine () substituents exhibit distinct conformational flexibility.
- Thiazolo-Triazolone Scaffolds : Derivatives like (5Z)-2-(4-fluorophenyl)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-thiazolo[3,2-b][1,2,4]triazol-6-one () replace the hydroxyl group with a ketone, reducing hydrogen-bonding capacity but increasing electrophilicity .
Pharmacological Implications
While direct bioactivity data for the target compound are unavailable, structural analogs suggest plausible mechanisms:
- Kinase Inhibition: Thiazolo-triazolones with quinolinyl substituents () demonstrate ATP-competitive binding in kinase assays, hinting at possible kinase-modulatory roles for the target compound .
Physicochemical Data
*Predicted using computational tools (e.g., SwissADME).
Biological Activity
The compound 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
This compound features a thiazolo[3,2-b][1,2,4]triazole core structure which is known for its diverse biological properties. The presence of the 3,4-dihydroisoquinoline moiety and the 3-fluorophenyl group further enhances its pharmacological potential.
Biological Activity Overview
Research indicates that compounds with thiazolo and triazole structures exhibit significant biological activities including:
- Anticancer Activity : Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess potent anticancer properties. For instance, compounds in this class have been evaluated against a variety of cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. A specific study highlighted that 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones demonstrated superior anticancer efficacy compared to their amide counterparts .
- Neuropharmacological Effects : The 3,4-dihydroisoquinoline structure is associated with neuroprotective effects and has been explored for its anticonvulsant properties. Compounds with similar frameworks have shown promise in modulating neurotransmitter systems which could be beneficial in treating neurological disorders .
Anticancer Activity
In a comprehensive evaluation of various thiazolo[3,2-b][1,2,4]triazole derivatives:
- Study Findings : A series of synthesized compounds were tested against nearly 60 human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer types .
Neuropharmacological Studies
A systematic review on triazole derivatives indicated that modifications to the triazole nucleus could lead to improved anticonvulsant activity. The incorporation of isoquinoline structures was noted to enhance efficacy in animal models .
Data Tables
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Renal Cancer | 5.0 | |
| Anticancer | Colon Cancer | 7.5 | |
| Anticancer | Breast Cancer | 6.0 | |
| Anticonvulsant | Animal Model (Pentylenetetrazole) | Not specified |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However:
- Anticancer Mechanism : It is hypothesized that the thiazolo[3,2-b][1,2,4]triazole scaffold interferes with cellular signaling pathways involved in proliferation and survival of cancer cells.
- Neuropharmacological Mechanism : The modulation of GABAergic and glutamatergic systems by isoquinoline derivatives may contribute to their anticonvulsant effects.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the thiazolo-triazole core in this compound?
- Methodology : The thiazolo-triazole scaffold can be synthesized via cyclization reactions using precursors like thioamides or thioureas. For example, describes a heterogenous catalytic system (Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C to form tetrazole derivatives. Similar conditions could be adapted for thiazolo-triazole formation. Key steps include:
- Stirring equimolar reactants with catalysts.
- Monitoring progress via TLC.
- Purification by recrystallization in aqueous acetic acid .
- Characterization : Confirm structure using NMR (e.g., aromatic proton shifts at δ 6.8–8.2 ppm) and IR (C=N stretch ~1600 cm) .
Q. How can researchers optimize the introduction of the 3-fluorophenyl moiety during synthesis?
- Methodology :
- Use fluorinated aryl halides (e.g., 3-fluorophenylboronic acid) in Suzuki-Miyaura coupling reactions.
- Monitor steric and electronic effects: The 3-fluorine substituent may require adjusted reaction temperatures (e.g., 60–80°C) and palladium catalysts (e.g., Pd(PPh)) to prevent dehalogenation .
- Validation : Compare NMR spectra to confirm regioselectivity and purity (>95% by HPLC) .
Q. What analytical techniques are critical for verifying the compound’s purity and structural integrity?
- Essential Methods :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- Elemental Analysis : Ensure C, H, N, S content matches theoretical values (±0.4%) .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound?
- Protocol :
Target Selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) based on structural analogs in and .
Docking Software : Use AutoDock Vina or Schrödinger Suite.
Parameters : Include flexible side chains and solvation effects (e.g., implicit water model).
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro enzyme inhibition assays .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Approach :
- Dynamic Simulations : Perform molecular dynamics (MD) over 100 ns to assess binding stability.
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
Q. How do substituents on the dihydroisoquinoline ring influence pharmacokinetic properties?
- Methodology :
- LogP Measurement : Use shake-flask method with octanol/water partitioning.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS.
- Findings : Bulky substituents (e.g., 3,4-dimethoxy) reduce CYP450-mediated oxidation but increase molecular weight (>500 Da), potentially limiting BBB penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
